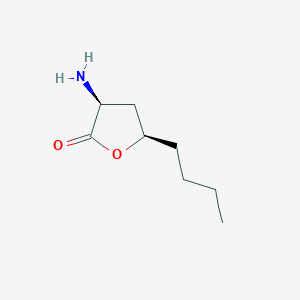

(3S,5R)-3-Amino-5-butyloxolan-2-one

Description

(3S,5R)-3-Amino-5-butyloxolan-2-one is a γ-lactam (a five-membered lactam ring) characterized by its stereochemistry: the S-configuration at position 3 (amino group) and R-configuration at position 5 (butyl substituent). The amino group introduces hydrogen-bonding capacity, while the butyl chain may enhance lipophilicity, influencing solubility and membrane permeability. Structural determination of such compounds often relies on X-ray crystallography (using programs like SHELX ) and spectroscopic methods (NMR, IR).

Properties

CAS No. |

773838-40-7 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(3S,5R)-3-amino-5-butyloxolan-2-one |

InChI |

InChI=1S/C8H15NO2/c1-2-3-4-6-5-7(9)8(10)11-6/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 |

InChI Key |

OLYWNFJDCDKNSI-RQJHMYQMSA-N |

Isomeric SMILES |

CCCC[C@@H]1C[C@@H](C(=O)O1)N |

Canonical SMILES |

CCCCC1CC(C(=O)O1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-Amino-5-butyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amino alcohols and butyl halides, followed by cyclization using a base such as sodium hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of (3S,5R)-3-Amino-5-butyloxolan-2-one may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been employed to introduce functional groups efficiently and sustainably . These systems offer better control over reaction parameters, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-Amino-5-butyloxolan-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The oxolane ring can be reduced to form open-chain amino alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxo derivatives, amino alcohols, and various substituted oxolane compounds.

Scientific Research Applications

(3S,5R)-3-Amino-5-butyloxolan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S,5R)-3-Amino-5-butyloxolan-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxolane ring provides structural rigidity, allowing the compound to fit into specific binding pockets of proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3S,5R)-3-Amino-5-butyloxolan-2-one with structurally related lactams, oxazolines, and lactones, drawing on functional groups, stereochemistry, and spectral trends from the evidence.

Structural and Functional Group Comparisons

Spectroscopic Data Comparison

While (3S,5R)-3-Amino-5-butyloxolan-2-one lacks explicit spectral data in the evidence, analogs suggest trends:

- NMR shifts: Amino protons: Expected δ 1.5–2.5 ppm (broad, due to -NH2) . Butyl chain: δ 0.8–1.6 ppm (similar to alkyl groups in 5c’s terpene moiety, δ 1.2–1.7 ppm) . Lactam carbonyl: ~δ 170–175 ppm in 13C NMR (cf. lactone carbonyl in FDB003469, δ 170–180 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.